3,4-Difluorophenol is an aromatic compound characterized by the presence of two fluorine atoms positioned at the 3 and 4 positions on a phenolic ring. Its molecular formula is , with a molecular weight of approximately 130.09 g/mol. The compound is notable for its unique physical and chemical properties, including its solubility in organic solvents and its reactivity in various
Research indicates that 3,4-difluorophenol exhibits biological activities that may include:
The synthesis of 3,4-difluorophenol can be achieved through several methods:
The choice of synthesis method often depends on the desired yield and purity of the product.
3,4-Difluorophenol is utilized in various fields:
Interaction studies involving 3,4-difluorophenol focus on its reactivity with different biological and chemical agents. Notable areas include:
3,4-Difluorophenol shares structural similarities with other difluorophenols and phenolic compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Difluorophenol | C6H4F2O | Different substitution pattern; more reactive due to electron-donating effects. |
2,5-Difluorophenol | C6H4F2O | Similar structure but distinct reactivity profiles; potential for different biological activities. |
Fluorophenol | C6H5F | Lacks a second fluorine atom; simpler structure leading to different reactivity. |
Trifluoromethylphenol | C7H5F3 | Contains a trifluoromethyl group; exhibits stronger electron-withdrawing properties. |
The uniqueness of 3,4-difluorophenol lies in its specific arrangement of substituents that influence both its chemical reactivity and potential applications compared to these similar compounds.
Flammable;Corrosive;Irritant